1-Benzyl-5-ethoxy-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-Benzyl-5-ethoxy-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-Benzyl-5-ethoxy-1H-pyrazole-3-carboxylic acid typically involves the condensation of ethyl acetoacetate with hydrazine derivatives, followed by cyclization and subsequent functionalization. One common synthetic route includes:
Condensation: Ethyl acetoacetate reacts with benzylhydrazine under acidic conditions to form an intermediate hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrazole ring.
Functionalization: The resulting pyrazole is then carboxylated using carbon dioxide under high pressure to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-5-ethoxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole-3-carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-Benzyl-5-ethoxy-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting inflammation and cancer.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways, given its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-ethoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects in conditions like inflammation and cancer .
Comparison with Similar Compounds
1-Benzyl-5-ethoxy-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
- 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid
- 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid
- 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique ethoxy group in this compound provides distinct properties, such as increased solubility and potential for specific interactions with biological targets .
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
1-benzyl-5-ethoxypyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-12-8-11(13(16)17)14-15(12)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,16,17) |
InChI Key |
LIAMOKQGRRMXEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NN1CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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